molecular formula C21H22N2O B10982669 (1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone

(1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone

Cat. No.: B10982669
M. Wt: 318.4 g/mol
InChI Key: DNNQQVVNNILSOC-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone is a complex organic compound that features both indole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the piperidine ring. The final step involves the formation of the methanone linkage between the two moieties. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The indole moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-indol-6-yl)(4-phenylpiperidin-1-yl)methanone is unique due to the specific positioning of the indole and piperidine moieties, which can influence its binding properties and reactivity. This positional isomerism can result in different pharmacological profiles and chemical behaviors compared to its analogs.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

(1-methylindol-6-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H22N2O/c1-22-12-9-18-7-8-19(15-20(18)22)21(24)23-13-10-17(11-14-23)16-5-3-2-4-6-16/h2-9,12,15,17H,10-11,13-14H2,1H3

InChI Key

DNNQQVVNNILSOC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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